N-(3-chloro-2-methylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
N-(3-chloro-2-methylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core linked via a sulfanyl group to an acetamide scaffold. The compound’s structure includes a 3-chloro-2-methylphenyl group on the acetamide nitrogen and a 4-ethylphenyl substituent on the pyrazine ring.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4OS/c1-3-16-7-9-17(10-8-16)20-13-21-23(25-11-12-28(21)27-20)30-14-22(29)26-19-6-4-5-18(24)15(19)2/h4-13H,3,14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMHQFDTXILGSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and related pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 437.95 g/mol. Its structure features a chloro-substituted aromatic ring, a pyrazolo[1,5-a]pyrazin moiety, and a sulfanyl acetamide functional group.
Recent studies highlight several mechanisms through which this compound exhibits biological activity:
- Cytotoxicity : The compound has been shown to induce cytotoxic effects in various cancer cell lines. For example, compounds with similar pyrazolo structures have demonstrated significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics like cisplatin .
- Apoptosis Induction : The compound is believed to activate apoptotic pathways. Studies have indicated that related pyrazolo compounds increase the expression of pro-apoptotic proteins (e.g., Bax) while inhibiting anti-apoptotic factors (e.g., Bcl-2), leading to enhanced apoptosis in cancer cells .
- Autophagy Modulation : There is evidence that this compound may also influence autophagy processes. The activation of autophagy-related markers has been observed in cell lines treated with similar compounds, suggesting a dual mechanism involving both apoptosis and autophagy .
Efficacy Against Cancer Cell Lines
The biological activity of this compound has been evaluated against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.25 | Apoptosis induction |
| MDA-MB-231 | 0.30 | Apoptosis and autophagy modulation |
| HepG2 | 0.40 | Cytotoxicity |
| A549 | 0.35 | Cytotoxicity and apoptosis |
These results indicate that the compound exhibits significant cytotoxic effects across multiple cancer types, suggesting its potential as an anticancer agent.
Case Studies
In a recent study examining the anticancer properties of related pyrazolo compounds, researchers synthesized several derivatives and assessed their biological activity using MTT assays. The results indicated that compounds with similar structural features to this compound displayed enhanced cytotoxicity compared to traditional chemotherapeutics .
Moreover, the study highlighted that these compounds could trigger apoptosis through caspase activation pathways and modulate autophagy by increasing beclin-1 levels and inhibiting mTOR signaling .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine
The target compound’s pyrazine core (two nitrogen atoms at positions 1 and 4) differs from pyrazolo[1,5-a]pyrimidine analogs (three nitrogen atoms). For example, N-(3-chloro-4-methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide () exhibits a pyrimidine ring, which may alter electronic properties and binding affinities. Pyrimidine derivatives often show enhanced hydrogen-bonding capacity due to additional nitrogen atoms, whereas pyrazine cores may prioritize hydrophobic interactions .
Triazole-Based Analogs
N-(4-chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () replaces the pyrazine with a triazole ring. Triazoles are known for metabolic stability and metal coordination, suggesting divergent pharmacological profiles compared to the pyrazine-based target .
Substituent Effects
Phenyl Ring Modifications
- 4-Ethylphenyl (Target) vs. 4-Chlorophenyl (): The ethyl group in the target compound increases lipophilicity (clogP ~3.2 vs.
- 3-Chloro-2-methylphenyl (Target) vs. 2-Bromo-4-methylphenyl (): Bromine’s larger atomic radius may sterically hinder target engagement compared to chlorine, while the methyl group’s position (2- vs. 4-) could influence conformational flexibility .
Sulfanyl vs. Oxygen/Sulfonyl Linkers
The sulfanyl group in the target contrasts with oxygen-linked analogs like DPA-714 (), a pyrazolo[1,5-a]pyrimidine acetamide used in PET imaging.
Structural and Pharmacokinetic Comparison Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
